methyl 4-{[(6,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate
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Overview
Description
METHYL 4-(6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE is a complex organic compound that belongs to the class of chromenes. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . This compound is notable for its potential biological activities and its structural uniqueness, which makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of METHYL 4-(6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE can be achieved through several synthetic routes. One common method involves the condensation of phenol with ethyl acetoacetate in the presence of a catalyst such as anhydrous aluminum chloride . The reaction is typically carried out at elevated temperatures to facilitate the formation of the chromene ring. Industrial production methods often involve similar condensation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
METHYL 4-(6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the chromene ring or the benzoate moiety .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology and medicine, it has shown potential as an anticancer, antimicrobial, and antidiabetic agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. Additionally, it has applications in the industry as a fluorescent chemosensor for detecting specific substances in environmental samples .
Mechanism of Action
The mechanism of action of METHYL 4-(6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation . The compound’s antimicrobial properties are linked to its interaction with bacterial cell membranes, leading to cell lysis . Its antidiabetic effects are thought to be due to its ability to modulate glucose metabolism pathways .
Comparison with Similar Compounds
METHYL 4-(6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE can be compared with other chromene derivatives such as 4-methylcoumarin and 7-methylcoumarin . While these compounds share a similar chromene core, METHYL 4-(6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE is unique due to its additional benzoate moiety and specific substitution pattern on the chromene ring. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for further research .
Properties
Molecular Formula |
C20H17NO5 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl 4-[(6,7-dimethyl-4-oxochromene-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H17NO5/c1-11-8-15-16(22)10-18(26-17(15)9-12(11)2)19(23)21-14-6-4-13(5-7-14)20(24)25-3/h4-10H,1-3H3,(H,21,23) |
InChI Key |
RFFPZFWVHAYWHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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